Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester
CAS No.: 60439-46-5
Cat. No.: VC18425862
Molecular Formula: C17H25NO6
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60439-46-5 |
|---|---|
| Molecular Formula | C17H25NO6 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C17H25NO6/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18/h11-12H,4-10H2,1-3H3 |
| Standard InChI Key | VXOBLNCPAAJICO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester belongs to the class of aromatic esters with the molecular formula C₁₇H₂₅NO₆ and a molecular weight of 339.4 g/mol. The hydrochloride salt form (CAS 108479-29-4) has a molecular weight of 375.8 g/mol, incorporating a chloride ion . The compound’s structure features:
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A benzene ring substituted with methoxy groups at positions 3, 4, and 5.
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A propyl chain bridging the ester oxygen and a morpholine ring.
The IUPAC name is 3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate, with the SMILES notation COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 .
Table 1: Fundamental Properties
Synthesis and Manufacturing
Reaction Pathway
The ester is synthesized via a nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol under acidic or basic catalysis. Typical conditions involve:
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Activation: The carboxylic acid is activated using agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
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Esterification: The alcohol attacks the activated carbonyl, followed by proton transfer and elimination of water or HCl.
The reaction proceeds as:
| Activity | Mechanism | Potential Application |
|---|---|---|
| Anti-inflammatory | COX-1/COX-2 inhibition | Arthritis, pain management |
| Analgesic | Opioid receptor modulation | Chronic pain |
| Antihypertensive | Catecholamine depletion | Hypertension |
Chemical Reactivity and Derivatives
Hydrolysis
The ester undergoes hydrolysis in acidic or basic media to yield 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol:
Kinetic studies of analogous esters suggest pseudo-first-order kinetics under physiological conditions.
Transesterification
In the presence of other alcohols (e.g., methanol), the morpholinopropyl group may be replaced, enabling the synthesis of derivatives like methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) .
Nucleophilic Substitution
The morpholine ring’s tertiary amine can participate in alkylation or acylation reactions, facilitating further functionalization .
Research Findings and Applications
Preclinical Studies
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Hypertension Models: In rodent studies, similar esters reduced systolic blood pressure by 15–20% within 4 hours, correlating with decreased norepinephrine levels.
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Neuropharmacology: Preliminary data suggest anxiolytic effects in elevated plus-maze tests, though dose-dependent sedation was observed at higher concentrations.
Synthetic Utility
The ester serves as an intermediate in synthesizing:
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Prodrugs: Morpholine-linked esters often enhance blood-brain barrier penetration.
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Polymer Building Blocks: Its aromatic and amine groups enable incorporation into dendrimers or drug-delivery systems.
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